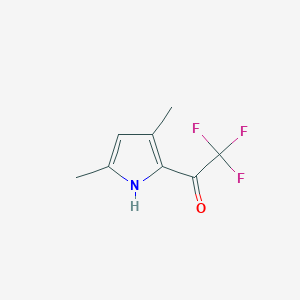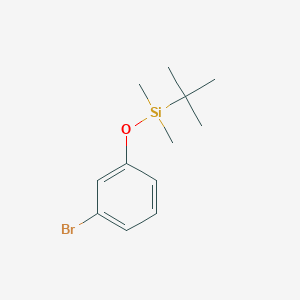
(3-Bromophenoxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H19BrOSi . It is also known by other names such as “1-Bromo-3-(tert-butyldimethylsiloxy)benzene” and "(3-bromophenoxy)-tert-butyl-dimethylsilane" .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” consists of a bromophenoxy group attached to a tert-butyl dimethylsilane group . The average mass of the molecule is 287.268 Da, and the monoisotopic mass is 286.038849 Da .Physical And Chemical Properties Analysis
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is a liquid at 20°C . It has a density of 1.1±0.1 g/cm³ . The boiling point is 317.8±25.0 °C at 760 mmHg . The compound has a flash point of 146.0±23.2 °C .Applications De Recherche Scientifique
Organic Synthesis
Application Summary
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” is used in the synthesis of Fuligopyrone B, a compound isolated from Fuligo septica . The synthesis of Fuligopyrone B is part of a larger project aimed at developing an effective procedure for the regioselective chlorination of the 4-hydroxy-2-pyran ring system .
Methods of Application
The synthesis involves a multi-step process. One of the steps involves the use of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” (referred to as compound 20 in the source document). Tert-butyldimethylsilyl chloride and imidazole are added to a solution of p-bromophenol and DCM at 0 °C .
Results or Outcomes
The synthesis resulted in the successful conversion of 3-butyn-1-ol to 6-(2-((tert-butyldimethylsilyl)oksy)etyl)-3-chlor-2-okso-2H-pyran-4-yl acetat in a 6-step synthesis . This compound is then planned to be converted into an amine to form the desired acetate, which will then be coupled with a 2,4-dienoate to form Fuligopyrone B .
Application Summary
“(3-Bromopropoxy)(tert-butyl)dimethylsilane” may be used to introduce propanol functionality to many pharmaceuticals .
Methods of Application
The specific methods of application can vary greatly depending on the pharmaceutical compound being synthesized. However, it generally involves the use of “(3-Bromopropoxy)(tert-butyl)dimethylsilane” as an alkylating agent .
Results or Outcomes
The introduction of propanol functionality can enhance the pharmacological properties of the pharmaceutical compound. However, the specific results or outcomes can vary greatly depending on the pharmaceutical compound being synthesized .
Synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide
Application Summary
“(3-Bromopropoxy)(tert-butyl)dimethylsilane” may be used as an alkylating agent in the synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide .
Methods of Application
The specific methods of application can vary greatly depending on the synthesis procedure. However, it generally involves the use of “(3-Bromopropoxy)(tert-butyl)dimethylsilane” as an alkylating agent .
Results or Outcomes
The synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide can be used for various applications. However, the specific results or outcomes can vary greatly depending on the synthesis procedure .
Application Summary
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” may be used to introduce propanol functionality to many pharmaceuticals .
Methods of Application
The specific methods of application can vary greatly depending on the pharmaceutical compound being synthesized. However, it generally involves the use of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” as an alkylating agent .
Results or Outcomes
Synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide
Application Summary
“(3-Bromophenoxy)(tert-butyl)dimethylsilane” may be used as an alkylating agent in the synthesis of N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide .
Methods of Application
The specific methods of application can vary greatly depending on the synthesis procedure. However, it generally involves the use of “(3-Bromophenoxy)(tert-butyl)dimethylsilane” as an alkylating agent .
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHMVJJJGUHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460296 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenoxy)(tert-butyl)dimethylsilane | |
CAS RN |
65423-56-5 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


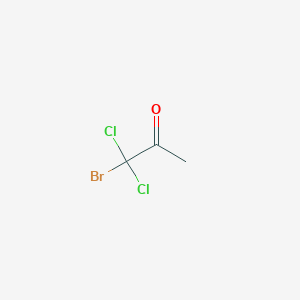
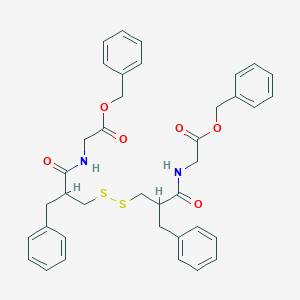

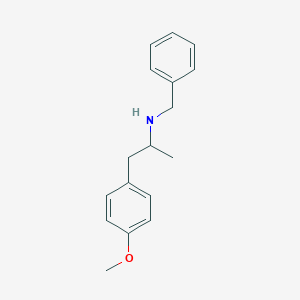
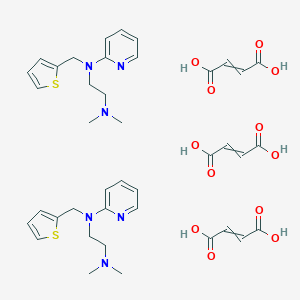
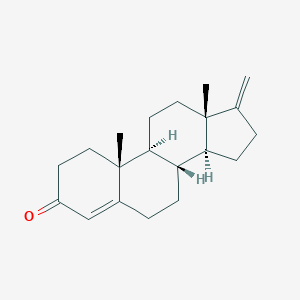
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
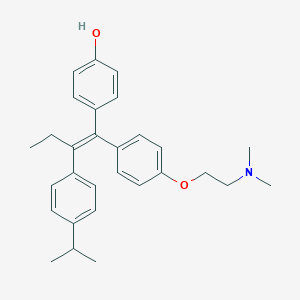
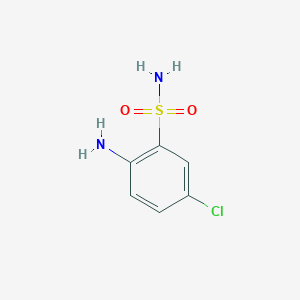
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
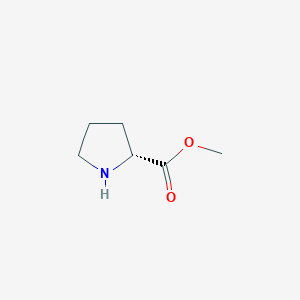
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
